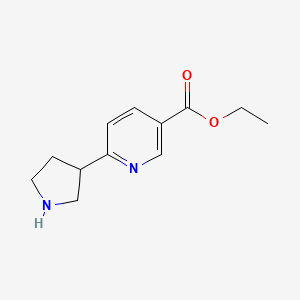

Ethyl 6-(pyrrolidin-3-YL)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 6-pyrrolidin-3-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-3-4-11(14-8-10)9-5-6-13-7-9/h3-4,8-9,13H,2,5-7H2,1H3 |

InChI Key |

QKLSWAKEIFJZJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2CCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 6 Pyrrolidin 3 Yl Nicotinate and Analogues

Precursor Synthesis Strategies for Nicotinate (B505614) Intermediates

The formation of the ethyl nicotinate core is a foundational step in the synthesis of the target molecule. This involves the strategic functionalization of the pyridine (B92270) ring and subsequent esterification.

Pyridine Ring Functionalization and Derivatization

The functionalization of pyridine rings is essential for introducing the necessary substituents for subsequent reactions. Pyridine's electron-deficient nature presents unique challenges and opportunities for regioselective modification. rsc.org

Recent advancements have focused on direct C-H functionalization to create more sustainable and efficient synthetic routes. rsc.org One notable photochemical method facilitates the functionalization of pyridines with radicals derived from allylic C-H bonds. acs.org This approach utilizes the reactivity of pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, to couple with allylic radicals, offering distinct positional selectivity compared to classical Minisci reactions. acs.org For instance, nicotinic acid derivatives have been shown to favor C6 functionalization. acs.org

Another strategy involves the use of Zincke imine intermediates, which are generated from the nucleophilic ring-opening of Zincke salts. This allows for the regioselective functionalization of pyridines with various electrophiles, followed by 6π-electrocyclization to reform the pyridine ring. nih.gov This method has been successfully applied for C3-selective thiolation, selenylation, and fluorination. nih.gov

The Hantzsch pyridine synthesis and its variations remain a popular method for constructing substituted pyridines from acyclic precursors. mdpi.com Modern adaptations of this approach have explored new sources for the C-4 carbon of the pyridine ring, such as N-methylpyrrolidone or DMSO, in copper-catalyzed oxidative cycloadditions. mdpi.com

Esterification Protocols for Nicotinic Acids

The conversion of nicotinic acid to its ethyl ester is a critical step. Various esterification protocols have been developed to achieve this transformation efficiently.

A common method involves reacting nicotinic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netdoi.org For instance, the use of thionyl chloride to first form the acid chloride, followed by reaction with an alcohol, is a well-established procedure. researchgate.netmdpi.com

Non-catalytic methods have also been explored, particularly for water-immiscible alcohols with boiling points above 135°C. google.com This process involves heating the nicotinic acid and alcohol at reflux temperature. google.com Additionally, processes have been developed to directly convert pyridine dicarboxylic acids to esters of pyridine monocarboxylic acids in a single step, which is economically advantageous. google.com

The table below summarizes various esterification methods for nicotinic and related acids.

| Carboxylic Acid | Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Reference |

| Isonicotinic Acid | Methanol (B129727) | Conc. H2SO4 | - | Heat on water bath for 8 hrs | Methyl Isonicotinate | researchgate.net |

| Carboxylic Acid | Methanol | SOCl2 | - | 0 °C, then 50 °C for 12 hrs | Corresponding Ester | researchgate.net |

| Isonicotinic Acid | Thionyl Chloride | DMF | Diethyl Ether | Room temp, then 40 °C | Isonicotinoyl Chloride Hydrochloride | mdpi.com |

| Nicotinic Acid | Alcohol | DCC, DMAP | Dichloromethane | Room temp for 12 hrs | Nicotinate Ester | doi.org |

| Nicotinic Acid | Water-immiscible alcohol (>135°C) | - | - | Reflux | Nicotinic Acid Ester | google.com |

Pyrrolidine (B122466) Ring Construction and Functionalization Approaches

The pyrrolidine ring is another key structural motif. Its synthesis and subsequent functionalization require stereoselective methods to ensure the desired configuration of the final product.

Stereoselective Synthesis of 3-Substituted Pyrrolidines

The stereoselective synthesis of 3-substituted pyrrolidines is crucial for controlling the chirality of the final molecule. Several strategies have been developed to achieve this.

One approach involves a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.orgnih.govchemistryviews.org This method, often catalyzed by silver carbonate, allows for the diastereoselective synthesis of densely substituted pyrrolidines with up to four stereogenic centers. acs.orgnih.govchemistryviews.org

Another strategy is the intramolecular hydroboration-cycloalkylation of a chiral homoallylic azide (B81097) intermediate, which has been used in the enantiomeric synthesis of various pyrrolidine alkaloids. researchgate.netresearchgate.net Ring-closing metathesis (RCM) is another powerful tool for constructing the pyrrolidine ring from appropriately designed acyclic precursors. researchgate.netresearchgate.net

Furthermore, photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. researchgate.net This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. researchgate.net

The following table highlights different methods for the stereoselective synthesis of substituted pyrrolidines.

| Starting Material | Key Reagent/Catalyst | Key Reaction Type | Product | Reference |

| Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | Ag2CO3 | [3+2] Cycloaddition | Densely substituted pyrrolidines | acs.orgnih.govchemistryviews.org |

| Chiral homoallylic azide | - | Intramolecular hydroboration-cycloalkylation | Pyrrolidine ring | researchgate.netresearchgate.net |

| Pyridines | Silylborane | Photo-promoted ring contraction | Pyrrolidine derivatives | researchgate.net |

| Ethenylaziridine, Substituted styrene | Grubbs 2nd generation catalyst | Metathesis | Cinnamylaziridine | scispace.com |

Functional Group Interconversions on the Pyrrolidine Ring

Once the pyrrolidine ring is constructed, functional group interconversions may be necessary to introduce or modify substituents. These transformations are essential for elaborating the core structure and preparing it for coupling with the pyridine moiety.

Common interconversions include the reduction of esters or amides, protection and deprotection of nitrogen, and the conversion of hydroxyl groups to leaving groups for subsequent substitution reactions. For example, the reduction of a bicyclic α-iminophosphonate can lead to diversely substituted (pyrrolidin-2-yl)phosphonates. mdpi.com

Coupling Reactions for Pyridine-Pyrrolidine Linkage Formation

The final and critical step in the synthesis of ethyl 6-(pyrrolidin-3-yl)nicotinate is the formation of the bond between the pyridine and pyrrolidine rings. Various coupling strategies are employed to achieve this linkage.

One common approach involves the condensation of a nicotinate derivative with a pyrrolidine-containing fragment. For instance, the condensation of ethyl nicotinate with N-vinylpyrrolidone in the presence of a base like sodium ethoxide is a key step in some syntheses of nicotine (B1678760) and related compounds. google.com Similarly, the reaction of ethyl 5-bromonicotinate with the anion of N-vinylpyrrolidinone, mediated by lithium bis(trimethylsilyl)amide, has been utilized. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful methods for forming the pyridine-pyrrolidine bond. organic-chemistry.org These reactions typically involve the coupling of a pyridyl boronic acid or ester with a pyrrolidinyl halide or triflate. The use of specific ligands and copper(I) co-catalysts can enhance the efficiency of these couplings, especially with electron-deficient heterocyclic boronates. organic-chemistry.org

A three-component coupling strategy has also been developed, involving the metallacycle-mediated union of an allylic alcohol with a preformed TMS-imine, followed by ring closure to form the pyridine ring already attached to a precursor of the pyrrolidine ring. nih.gov

The table below outlines several coupling reactions used to link pyridine and pyrrolidine moieties.

| Pyridine Component | Pyrrolidine Component | Coupling Reagent/Catalyst | Reaction Type | Product | Reference |

| Ethyl nicotinate | N-vinylpyrrolidone | Sodium ethoxide | Condensation | 3-Nicotinoyl-1-vinylpyrrolidin-2-one | google.com |

| Ethyl 5-bromonicotinate | N-vinylpyrrolidinone anion | Lithium bis(trimethylsilyl)amide | Acylation | (S)-5-Bromo-3-(1-methyl-2-pyrrolidinyl)pyridine precursor | researchgate.net |

| Aryl bromide | Pyridyl aluminum reagent | Pd(OAc)2, (o-tolyl)3P | Cross-coupling | Pyridylarylmethane | organic-chemistry.org |

| Aldehyde, Allylic alcohol | TMS-imine | Ti(Oi-Pr)4, c-C5H9MgCl or n-BuLi | Metallacycle-mediated coupling | Substituted pyridine | nih.gov |

Nucleophilic Aromatic Substitution Strategies at C6 of the Nicotinate

A primary and effective method for introducing the pyrrolidinyl moiety at the C6 position of the ethyl nicotinate scaffold is through nucleophilic aromatic substitution (SNAr). This class of reactions is particularly well-suited for pyridines, especially those bearing a leaving group, such as a halogen, at the 2- or 6-position. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at these positions, a process that can be further enhanced by the presence of other electron-withdrawing groups on the ring.

In a typical synthetic approach, ethyl 6-chloronicotinate serves as the electrophilic partner. The reaction proceeds by the addition of a nucleophilic pyrrolidine derivative, such as 3-aminopyrrolidine (B1265635) or a protected variant, to the chloropyridine. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The choice of solvent and temperature is crucial for the success of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being commonly employed to facilitate the reaction. Heating is also frequently required to overcome the activation energy associated with the disruption of the aromatic system in the intermediate Meisenheimer complex. youtube.com

The general mechanism for this transformation involves the attack of the amine nucleophile on the carbon atom bearing the chlorine, leading to a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom of the pyridine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the desired 6-substituted product. The efficiency of this process is highly dependent on the nature of the leaving group, with halogens being particularly effective.

C-C and C-N Bond Formation Methods

Beyond classical SNAr, modern cross-coupling reactions have emerged as powerful tools for the construction of C-N and C-C bonds in the synthesis of complex molecules like this compound. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a state-of-the-art method for forming the C-N bond between the C6 position of the nicotinate ring and the pyrrolidine nitrogen.

These reactions typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is believed to involve the oxidative addition of the palladium complex to the aryl halide (e.g., ethyl 6-bromonicotinate), followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. This methodology offers several advantages, including milder reaction conditions and a broader substrate scope compared to traditional SNAr reactions. For instance, enantiomerically enriched pyrrolidine derivatives can be synthesized using palladium-catalyzed carboamination reactions, highlighting the versatility of this approach for creating stereochemically complex products. nih.govnih.gov

The following table summarizes representative conditions for palladium-catalyzed C-N bond formation:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 |

This table presents a generalized summary of conditions and specific parameters may vary based on the exact substrates and desired outcomes.

Chemo- and Regioselective Considerations in Multi-Step Syntheses

The synthesis of a molecule with multiple functional groups, such as this compound, necessitates careful consideration of chemo- and regioselectivity at each synthetic step. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position at which a reaction occurs.

In the context of this compound synthesis, a key challenge is to ensure that the nucleophilic pyrrolidine selectively attacks the C6 position of the nicotinate ring, especially if other electrophilic sites are present. The inherent reactivity of the 2- and 6-positions of the pyridine ring towards nucleophiles provides a degree of regiocontrol. However, the presence of the ester group at the 3-position can also influence the electronic properties of the ring and must be taken into account.

Protecting groups are often employed to manage chemoselectivity. For instance, the secondary amine of the pyrrolidine ring is typically protected, for example as a carbamate (B1207046) (e.g., Boc-protected), to prevent it from undergoing undesired side reactions. This protecting group can then be removed in a later step to yield the final product. The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent steps.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. In the synthesis of this compound, several green chemistry strategies can be implemented.

One key area of focus is the use of more environmentally benign solvents. While polar aprotic solvents like DMF and DMSO are effective for SNAr reactions, they are also associated with environmental and health concerns. Research into alternative, greener solvents, such as ionic liquids or deep eutectic solvents, is an active area of investigation. In some cases, reactions can be performed in water, which is the most environmentally friendly solvent. researchgate.net

The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is another important green chemistry approach. While palladium is a highly effective catalyst for C-N bond formation, its cost and toxicity are drawbacks. The development of catalysts based on more abundant metals like copper or iron is a significant goal. Transition-metal-free C-C bond formation reactions are also being explored as a more sustainable alternative. nih.gov

Furthermore, improving the atom economy of the synthesis is a core principle of green chemistry. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and tandem reactions are particularly effective in this regard as they reduce the number of purification steps and the amount of waste generated. Energy efficiency is another consideration, and the use of microwave irradiation or other non-conventional energy sources can often reduce reaction times and energy consumption.

Reaction Mechanisms and Chemical Transformations of Ethyl 6 Pyrrolidin 3 Yl Nicotinate Derivatives

Electron Density Distribution and Reactivity Predictions

The reactivity of Ethyl 6-(pyrrolidin-3-YL)nicotinate is governed by the electronic properties of its two core structures: the pyridine (B92270) ring and the pyrrolidine (B122466) substituent. The pyridine ring, an electron-deficient aromatic system, is characterized by a non-uniform distribution of electron density due to the presence of the electronegative nitrogen atom. wikipedia.org This nitrogen atom exerts a negative inductive effect, reducing the electron density at the α (C2, C6) and γ (C4) positions, making them susceptible to nucleophilic attack. Conversely, the β (C3, C5) positions are comparatively more electron-rich, rendering them the preferred sites for electrophilic substitution, although such reactions require harsh conditions. nih.gov

Computational studies on similar substituted benzenes and pyridines using Density Functional Reactivity Theory (DFRT) show that substituent groups profoundly influence the nucleophilicity of the ring carbons. nih.gov For this compound, the pyrrolidinyl group at C6 is an activating group, while the ethyl carboxylate group at C3 is a deactivating group for electrophilic aromatic substitution. This electronic push-pull system dictates the molecule's reactivity in various chemical transformations.

Nucleophilic and Electrophilic Reaction Pathways

The dual nature of the molecule allows for distinct nucleophilic and electrophilic reactions.

Nucleophilic Pathways: The electron-deficient nature of the pyridine ring makes it a target for nucleophiles. numberanalytics.com The positions most susceptible to nucleophilic attack are C2 and C4. nih.gov The nitrogen atom of the pyrrolidine ring is a primary nucleophilic center. It can readily react with electrophiles such as alkyl halides in N-alkylation reactions or with acids to form salts. wikipedia.org

Electrophilic Pathways: Electrophilic aromatic substitution on the pyridine ring is generally difficult but occurs at the C3 and C5 positions. nih.govmasterorganicchemistry.com The presence of the activating pyrrolidinyl group at C6 and the deactivating ethyl carboxylate group at C3 complicates the regioselectivity. The C5 position is the most likely site for electrophilic attack due to the directing effects of both substituents. The pyrrolidine ring itself can undergo electrophilic attack, though this is less common than reactions at the nitrogen.

A summary of potential reaction pathways is presented below:

| Reaction Type | Reactive Site | Description | Typical Reagents |

|---|---|---|---|

| Nucleophilic Attack | Pyrrolidine Nitrogen | The lone pair on the pyrrolidine nitrogen makes it a strong nucleophile, readily attacking electrophiles. | Alkyl halides, Acyl chlorides, Acids |

| Nucleophilic Aromatic Substitution | Pyridine Ring (C2, C4) | The electron-deficient pyridine ring can undergo substitution by strong nucleophiles, especially if a good leaving group is present. | Alkoxides, Amines |

| Electrophilic Aromatic Substitution | Pyridine Ring (C5) | Substitution is directed to the C5 position, though it requires forcing conditions due to the overall electron-deficient nature of the ring. | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂/FeBr₃) |

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester group at the C3 position is a key functional handle for derivatization. It can undergo hydrolysis and transesterification reactions, which are fundamental transformations for esters.

Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-(pyrrolidin-3-YL)nicotinic acid, can be achieved under either acidic or basic (saponification) conditions. Basic hydrolysis is typically irreversible as the resulting carboxylate anion is resistant to nucleophilic attack.

Transesterification: Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. berhamporegirlscollege.ac.in This reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in large excess as the solvent. berhamporegirlscollege.ac.in For instance, reacting this compound with methanol (B129727) would yield Mthis compound.

| Reaction | Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), Heat | 6-(pyrrolidin-3-YL)nicotinic acid |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH), Heat | Sodium/Potassium 6-(pyrrolidin-3-YL)nicotinate |

| Acid-Catalyzed Transesterification | R'OH, Acid catalyst (e.g., H₂SO₄), Heat | Alkyl (R') 6-(pyrrolidin-3-YL)nicotinate |

| Base-Catalyzed Transesterification | R'OH, Base catalyst (e.g., NaOR'), Heat | Alkyl (R') 6-(pyrrolidin-3-YL)nicotinate |

Transformations of the Pyrrolidine Moiety

The pyrrolidine ring is a versatile scaffold that can be modified in several ways to generate novel derivatives. mappingignorance.org Its non-planar, sp³-hybridized nature is crucial for creating three-dimensional diversity in drug discovery. mappingignorance.org

Key transformations include:

N-Functionalization: The secondary amine of the pyrrolidine ring is the most reactive site. It can be readily N-acylated, N-alkylated, or N-arylated to introduce a wide variety of substituents. nih.gov

Ring-Opening Reactions: Under specific catalytic conditions, such as those involving Lewis acids and photoredox catalysis, the C-N bonds of the pyrrolidine ring can be cleaved. nih.gov This deconstructive approach allows for the synthesis of structurally diverse linear amine derivatives.

Dehydrogenation: The pyrrolidine ring can be oxidized to form the corresponding pyrroline (B1223166) or even the aromatic pyrrole (B145914) ring, although this typically requires strong oxidizing agents and harsh conditions.

Cycloaddition Reactions: The pyrrolidine scaffold is often synthesized via 1,3-dipolar cycloaddition of azomethine ylides, a method that allows for high stereocontrol. mappingignorance.orgtandfonline.com

Rearrangement Reactions and Unusual Mechanistic Pathways

The nicotinic acid and pyrrolidine frameworks can participate in several classical and unusual rearrangement reactions, often leading to significant structural changes.

Hofmann-Martius Rearrangement: For N-aryl pyrrolidine derivatives, thermal or acid-catalyzed conditions can induce the migration of a group from the nitrogen atom to the aromatic ring, a reaction known as the Hofmann-Martius rearrangement. berhamporegirlscollege.ac.in

Bamberger Rearrangement: If the pyrrolidine nitrogen were part of a phenylhydroxylamine-like structure, it could undergo Bamberger rearrangement in strong acid to form aminophenol derivatives. berhamporegirlscollege.ac.inwiley-vch.de

Ring Expansion/Contraction: Treatment of pyrrolidine derivatives with certain reagents can induce ring expansion to form piperidines or other larger rings. For instance, the Demjanov rearrangement of a primary amine on a side chain with nitrous acid could lead to ring expansion. berhamporegirlscollege.ac.in Conversely, ring contraction is also a possibility under specific photochemical or oxidative conditions.

Sigmatropic Rearrangements: Anionic hetero pearson.compearson.comsigmatropic rearrangements have been reported for related N-acyl-N'-enylhydrazine systems, leading to the formation of new heterocyclic structures like pyrrolidinones. clockss.org Similar pathways could potentially be accessed from derivatives of this compound.

These transformations highlight the rich and complex chemistry of this compound, making it a valuable building block in the synthesis of diverse and complex molecules.

Derivatization and Structural Modification Strategies for Ethyl 6 Pyrrolidin 3 Yl Nicotinate

Modifications at the Nicotinate (B505614) Ester Group

The ethyl ester group of ethyl 6-(pyrrolidin-3-yl)nicotinate is a key site for chemical modification, allowing for the introduction of a wide range of functionalities.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(pyrrolidin-3-yl)nicotinic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with lithium hydroxide. researchgate.net The resulting carboxylic acid serves as a crucial intermediate for further derivatization, such as amidation reactions.

Amidation: The carboxylic acid can be coupled with various amines to form a diverse library of amides. This reaction significantly expands the chemical space and allows for the introduction of different substituents to modulate the compound's properties. For example, the synthesis of various amide derivatives of nicotinic acid has been explored for potential anti-inflammatory agents. nih.gov

Transesterification: While less common, the ethyl ester can be converted to other esters through transesterification. This reaction involves reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups at the ester position, which can influence the compound's pharmacokinetic profile.

Functionalization of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center, making it a prime location for functionalization. nih.gov

N-Arylation and N-Heteroarylation: More complex modifications include the introduction of aryl or heteroaryl groups onto the pyrrolidine nitrogen. These reactions often involve transition metal-catalyzed cross-coupling reactions and can lead to the synthesis of compounds with extended aromatic systems.

Substitution Patterns on the Pyrrolidine Ring

Introducing substituents onto the carbon framework of the pyrrolidine ring is another important strategy for structural diversification. This can be achieved through various synthetic methods, often starting from appropriately substituted pyrrolidine precursors. organic-chemistry.org The position and nature of these substituents can have a profound effect on the molecule's three-dimensional shape and biological activity. For example, the stereochemistry of substituents on the pyrrolidine ring can be crucial for receptor binding. The puckering of the pyrrolidine ring can be influenced by the electronegativity of substituents at the C-4 position. nih.gov

Introduction of Additional Heterocyclic or Aromatic Scaffolds

To further explore the chemical space, additional heterocyclic or aromatic rings can be appended to the core structure of this compound. This can be achieved through several synthetic strategies:

Coupling to the Pyridine (B92270) Ring: The pyridine ring can be functionalized with other heterocyclic or aromatic systems. This can involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

Fusion to the Existing Rings: More complex derivatives can be synthesized by fusing new rings to the existing pyridine or pyrrolidine rings. For example, reductive cyclization of related pyrrole (B145914) derivatives can lead to the formation of fused ring systems like hexahydrodipyrrolo[3,4-b:3',4'-d]pyridin-5(1H)-one. researchgate.net The introduction of such fused systems can significantly alter the molecule's rigidity and conformation.

These strategies have been employed in the development of various biologically active molecules, including inhibitors of polo-like kinase 1 (Plk1), where different heterocyclic moieties are explored. nih.gov

Stereochemical Control in Derivative Synthesis

Since the pyrrolidine ring in this compound contains a stereocenter, controlling the stereochemistry during the synthesis of its derivatives is of paramount importance. The biological activity of chiral molecules is often dependent on their specific enantiomeric or diastereomeric form.

Asymmetric Synthesis: The synthesis of enantiomerically pure derivatives can be achieved through asymmetric synthesis. nih.gov This can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the desired stereoisomer. For instance, catalytic asymmetric double (1,3)-dipolar cycloaddition reactions have been developed to prepare highly substituted, enantioenriched pyrrolizidines. nih.gov

Chiral Resolution: Alternatively, a racemic mixture of the derivatives can be synthesized and then separated into its individual enantiomers through chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

The stereoselective synthesis of pyrrolidine-containing drugs often starts from optically pure precursors like proline or 4-hydroxyproline (B1632879) to ensure the desired stereochemistry in the final product. nih.govmdpi.com

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Elucidation of Molecular Structures via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like Ethyl 6-(pyrrolidin-3-YL)nicotinate. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously assigning the resonances of all proton and carbon atoms.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern. The protons of the pyrrolidine (B122466) ring and the ethyl ester group will resonate in the upfield aliphatic region. Due to the molecule's symmetry, the pyrrolidine ring protons may exhibit complex splitting patterns. ipb.pt The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. ipb.pt The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum (160-180 ppm). Carbons of the pyridine ring resonate in the aromatic region (120-160 ppm), while the aliphatic carbons of the pyrrolidine and ethyl groups appear in the upfield region (10-70 ppm). Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques are crucial for confirming the structural assignment. For instance, ¹H-¹H Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine and ethyl fragments. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment identifies longer-range (2-3 bond) correlations, which is vital for connecting the pyrrolidine ring to the pyridine core and the ethyl group to the carboxylate function. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine C2 | 8.5 - 9.0 | 150 - 155 |

| Pyridine C4 | 7.8 - 8.2 | 135 - 140 |

| Pyridine C5 | 7.2 - 7.6 | 120 - 125 |

| Pyridine C6 | - | 158 - 163 |

| Pyrrolidine C2' | 3.0 - 3.5 | 45 - 55 |

| Pyrrolidine C3' | 3.5 - 4.0 | 30 - 40 |

| Pyrrolidine C4' | 1.8 - 2.3 | 25 - 35 |

| Pyrrolidine C5' | 3.0 - 3.5 | 45 - 55 |

| Pyrrolidine N-H | 1.5 - 3.0 (broad) | - |

| Ester C=O | - | 165 - 170 |

| Ester -O-CH₂- | 4.1 - 4.4 (quartet) | 60 - 65 |

| Ester -CH₃ | 1.2 - 1.5 (triplet) | 13 - 16 |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation pathways of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the compound's molecular formula (C₁₂H₁₆N₂O₂). mdpi.com

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide valuable structural information. mdpi.com The fragmentation of this compound is expected to follow characteristic pathways for pyrrolidine and nicotinic acid derivatives. researchgate.netmdpi.com

Key fragmentation pathways likely include:

Loss of the ethyl group: Cleavage of the ester can result in the loss of an ethylene (B1197577) molecule (28 Da) or an ethoxy radical (45 Da).

Pyrrolidine ring fragmentation: The pyrrolidine ring can undergo cleavage, a common pathway for such structures. researchgate.net A characteristic loss involves the neutral pyrrolidine moiety or fragments thereof. For instance, cleavage alpha to the nitrogen atom is a common fragmentation route.

Pyridine ring fragmentation: The substituted pyridine ring can also fragment, although it is generally more stable.

Table 2: Plausible Mass Spectrometry Fragments for [M+H]⁺ of this compound (Note: Based on common fragmentation patterns of related structures.)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 221.13 | [M+H]⁺ | Molecular Ion |

| 175.09 | [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) from the ester |

| 147.06 | [M+H - C₄H₈N]⁺ | Cleavage and loss of the pyrrolidine ring |

| 120.04 | [C₆H₄NO]⁺ | Fragment of the nicotinic acid core |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. researchgate.net

The FT-IR spectrum is expected to show strong absorption bands corresponding to the various functional groups:

N-H Stretch: A moderate band in the 3300-3500 cm⁻¹ region from the pyrrolidine N-H group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and ethyl groups are found just below 3000 cm⁻¹. core.ac.uk

C=O Stretch: A strong, sharp absorption band between 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group. nih.gov

C=C and C=N Stretches: Vibrations associated with the pyridine ring are expected in the 1450-1650 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band for the ester C-O bond will be present in the 1100-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. uh.edu The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the nicotinoyl moiety. nih.gov The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on data from similar compounds.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Moderate |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=O Stretch (Ester) | 1700 - 1730 | Moderate |

| C=C/C=N Ring Stretch | 1450 - 1650 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Moderate |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for this compound is not publicly available, the methodology provides unparalleled insight into molecular geometry.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. This analysis yields precise bond lengths, bond angles, and torsion angles. mdpi.com

For a molecule like this compound, X-ray analysis would reveal:

The conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

The relative orientation of the pyrrolidine and pyridine rings.

The planarity of the pyridine ring and the conformation of the ethyl ester side chain.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrrolidine N-H group and the ester or pyridine nitrogen atoms, which dictate the crystal packing. researchgate.net

Data obtained from such an analysis would include the space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates for all non-hydrogen atoms. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational chemistry provides a theoretical framework to understand the electronic structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com By applying functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), various molecular properties can be accurately calculated. nih.gov

Applications of DFT for this compound include:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography).

Vibrational Frequency Calculation: Simulating the IR and Raman spectra. The calculated frequencies, when scaled appropriately, show excellent agreement with experimental spectra and aid in the assignment of vibrational modes. researchgate.netcore.ac.uk

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts, which is invaluable for spectral assignment. nih.gov

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. core.ac.uk

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar pyrrolidine ring, MD simulations can explore its conformational landscape.

By simulating the motion of atoms over a period of time, MD can:

Identify the most stable and low-energy conformers of the molecule in different environments (e.g., in a vacuum or in a solvent).

Analyze the puckering dynamics of the pyrrolidine ring.

Determine the preferential orientation of the substituent groups.

Understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the compound's conformation.

This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Investigation of Molecular Interactions and Biochemical Mechanism of Action Non Clinical

Ligand-Receptor Binding Studies (In Vitro Biochemical Assays)

There are no specific in vitro biochemical assay data available in the scientific literature that characterize the ligand-receptor binding profile of Ethyl 6-(pyrrolidin-3-YL)nicotinate. While structurally related molecules containing pyrrolidine (B122466) or pyridine (B92270) moieties are known to act as ligands for various receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), no studies have been published that confirm or quantify the binding affinity of this compound to any specific receptor target. nih.govnih.gov

Modulatory Effects on Cellular Pathways (In Vitro Mechanistic Studies)

There are no published in vitro mechanistic studies that describe the modulatory effects of this compound on any cellular signaling pathways. Research is required to determine if this compound influences intracellular cascades, gene expression, or other cellular functions.

Structure-Activity Relationships (SAR) from a Mechanistic Perspective

Due to the lack of studies on this compound and a series of structurally related analogs, no structure-activity relationship (SAR) data from a mechanistic perspective has been established. SAR studies for other classes of pyrrolidine-containing compounds have demonstrated that small structural modifications can significantly impact biological activity, but these findings cannot be directly extrapolated to this specific nicotinate (B505614) derivative. nih.gov

Computational Docking and Molecular Modeling for Binding Affinity Prediction

A search of the scientific literature did not yield any studies involving computational docking or molecular modeling specifically for this compound. Such studies are crucial for predicting binding affinity and understanding the potential interactions with protein targets at a molecular level, but they have not been publicly reported for this compound.

Role As a Chemical Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The synthesis of natural products and their analogues is a cornerstone of medicinal chemistry, often providing the foundation for new therapeutic agents. Ethyl 6-(pyrrolidin-3-YL)nicotinate and its structural motifs are implicated in the synthesis of alkaloids and other nitrogen-containing natural products. The pyrrolidine (B122466) ring, in particular, is a common feature in a wide array of biologically active natural compounds. rsc.org

While direct synthesis of a specific natural product starting from this compound is not extensively documented in publicly available literature, the core structure is closely related to key intermediates in the synthesis of nicotine (B1678760) and its derivatives. For instance, the condensation of ethyl nicotinate (B505614) with N-vinylpyrrolidone is a known method to produce myosmine, a precursor to (R,S)-nicotine. google.comgoogle.com This highlights the utility of the ethyl nicotinate and pyrrolidine moieties in constructing the fundamental skeletons of such alkaloids. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which can be elaborated into natural product derivatives like tylohirsuticine, further underscores the importance of the pyrrolidine scaffold in natural product synthesis. nih.gov

The general strategy often involves the strategic modification of the pyridine (B92270) and pyrrolidine rings to achieve the desired complexity and stereochemistry of the target natural product. The anticipation of natural products through synthesis, where a synthetic compound is later identified in a natural source, is a testament to the close relationship between synthetic chemistry and the natural world. nih.gov

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds for high-throughput screening. nih.gov The core structure of this compound serves as an excellent scaffold for creating such libraries. A scaffold is a central molecular framework to which various substituents can be attached, allowing for the systematic exploration of chemical space. researchgate.net

The bifunctional nature of this compound, with reactive sites on both the pyridine and pyrrolidine rings, allows for the introduction of diversity at multiple points. For example, the secondary amine of the pyrrolidine ring can be readily functionalized, while the pyridine ring can undergo various substitution reactions. This versatility enables the creation of libraries of compounds with a wide range of physicochemical properties. nih.gov

These libraries can then be screened against biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activity. The identified hits can then be further optimized in the drug discovery process. The use of heterocyclic scaffolds like this compound is particularly prevalent in the development of kinase inhibitor libraries, as these structures are well-suited to interact with the ATP-binding site of kinases. researchgate.net

Applications in Agrochemical and Specialty Chemical Development

The structural motifs present in this compound are also relevant to the development of new agrochemicals and specialty chemicals. The pyridine ring is a common feature in many successful herbicides and insecticides. The pyrrolidine moiety can influence the biological activity and physical properties of a molecule, such as its solubility and soil mobility.

While specific applications of this compound itself in commercial agrochemicals are not widely reported, its value lies in its role as a building block. Chemical manufacturers can utilize this intermediate to synthesize a variety of candidate compounds for screening in agrochemical discovery programs. Its chemical stability and good solubility in organic solvents make it a practical choice for use in multi-step synthetic sequences. chem960.com

Utility in Fragment-Based Drug Discovery (Chemical Fragments)

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. These fragments are then grown or combined to create more potent, lead-like molecules.

This compound, due to its relatively small size and defined chemical features, can be considered a valuable chemical fragment. The pyrrolidine and pyridine rings represent distinct chemical functionalities that can engage in specific interactions with a protein's binding site.

In a typical FBDD campaign, a library of fragments is screened against a target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment is identified to bind to the target, its binding mode is determined. This structural information then guides the medicinal chemist in designing larger, more potent compounds by "growing" the fragment to make additional interactions with the target or by linking it to other nearby binding fragments. The discovery of potent and selective IRAK4 inhibitors through the optimization of a micromolar fragment hit demonstrates the power of this approach. nih.gov The pyrrolidine-containing fragments can be particularly useful in exploring specific pockets within a protein's active site.

Future Research Directions and Methodological Innovations

Development of Novel Catalytic Systems for Synthesis

The synthesis of complex molecules like Ethyl 6-(pyrrolidin-3-YL)nicotinate and its derivatives is central to their study and potential application. Future efforts will likely move away from traditional, often harsh, chemical methods towards more efficient, selective, and environmentally benign catalytic systems.

Biocatalysis : The use of enzymes in organic synthesis is a rapidly growing field. frontiersin.org For instance, lipases such as Novozym® 435 have been successfully employed in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) in green solvents like tert-amyl alcohol. nih.gov This enzymatic approach offers high yields (81.6–88.5%) under mild conditions (50°C). nih.gov Future research could explore the development of specific enzymes, perhaps engineered through directed evolution, to catalyze the key steps in the synthesis of this compound, potentially improving stereoselectivity and reducing waste. The conversion of 3-cyanopyridine (B1664610) to nicotinic acid using whole-cell biocatalysts like mutant strains of Gordonia terrae has achieved 100% conversion in just 15 minutes, highlighting the power of biocatalysis for producing the core nicotinic acid structure. frontiersin.org

Transition-Metal Catalysis : Modern organometallic chemistry offers a vast toolkit for constructing heterocyclic compounds. A procedure for creating fully substituted nicotinates has been developed using a molybdenum-based catalyst (Mo(CO)₆/H₂O) for the hydrogenative cleavage and subsequent cyclization of intermediate 5-methoxyisoxazoles. acs.org Adapting such methodologies could provide novel and efficient pathways to a wide range of substituted pyrrolidinyl nicotinates, allowing for systematic exploration of the structure-activity relationship.

One-Pot Processes : Efficiency in chemical synthesis can be dramatically improved by combining multiple reaction steps into a single operation, or "one-pot" process. A patented method for producing racemic nicotine (B1678760) from ethyl nicotinate and N-vinylpyrrolidone demonstrates this principle, proceeding through several intermediates without purification steps. google.com Applying this one-pot strategy to the synthesis of this compound could significantly reduce solvent use, time, and energy consumption, making the process more scalable and cost-effective. google.com

Integration with Automated Synthesis and High-Throughput Methodologies

To rapidly explore the chemical space around the this compound scaffold, future research will increasingly rely on automation and high-throughput techniques.

Continuous-Flow Microreactors : Automated synthesis using continuous-flow microreactors offers substantial advantages over traditional batch processing. In the synthesis of nicotinamide derivatives, a continuous-flow system catalyzed by Novozym® 435 reduced reaction times from 24 hours in a batch reactor to just 35 minutes, while also increasing the product yield. nih.gov Such systems allow for precise control over reaction parameters, improved safety, and easier scalability. Integrating this technology for the synthesis of this compound and its analogs would enable the rapid production of a library of compounds for biological screening.

High-Throughput Screening (HTS) : The diversity of nAChR subtypes necessitates the screening of many compounds to find selective ligands. nih.gov Automated synthesis platforms are a prerequisite for generating the large chemical libraries needed for HTS campaigns. By combining flow chemistry with robotic handling and automated biological assays, researchers can systematically test thousands of variations of the core structure, dramatically accelerating the discovery of lead compounds with optimized properties.

Advanced Computational Tools for Predictive Design

The rational design of ligands is greatly enhanced by advanced computational modeling, which can predict binding affinity and selectivity before a compound is ever synthesized. This in silico approach saves significant time and resources.

Homology Modeling : High-resolution crystal structures are not available for all nAChR subtypes. nih.govmdpi.com In such cases, computational homology modeling is used to build three-dimensional models of the receptor's ligand-binding domain. nih.govfrontiersin.org These models are typically based on the known crystal structures of related proteins, such as the acetylcholine (B1216132) binding protein (AChBP) or the extracellular domain of the mouse nAChR α1 subunit. nih.govfrontiersin.org Such models have been constructed for various human nAChR subtypes, including α3β2, α4β2, and α7, providing crucial targets for virtual screening. nih.gov

Molecular Docking and Dynamics : Once a receptor model is available, molecular docking simulations can be used to predict how a ligand like this compound fits into the binding pocket. nih.gov These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds and cation-π interactions, that stabilize the ligand-receptor complex. mdpi.com For greater accuracy, methods combining docking with molecular dynamics simulations and energy calculations (like FoldX) can be used to predict the impact of specific structural changes, achieving high predictive accuracy and paving the way for the rapid design of subtype-specific ligands. nih.gov

Exploration of New Biological Targets (In Vitro)

While this compound is known to target nAChRs, a vast family of receptors with diverse subunit compositions, significant research is needed to identify which specific subtypes it interacts with and for what therapeutic indications. frontiersin.org

Subtype Selectivity Profiling : The nAChR family includes numerous subtypes, such as those containing α3β2, α3β3, α6, and α7 subunits, each with a distinct role and distribution in the nervous system. nih.govfrontiersin.org These different subtypes represent distinct biological targets for conditions ranging from nicotine addiction and Alzheimer's disease to alcoholism and depression. nih.govnih.govuni-bonn.de Future in vitro research will involve expressing specific human nAChR subtypes in cell lines (e.g., HEK cells) and then using binding assays, often with radiolabeled ligands like [¹²⁵I]-epibatidine, to determine the affinity and selectivity of this compound and its derivatives for each target. nih.gov

Functional Assays : Beyond simple binding, it is crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor subtype. In vitro functional assays, such as electrophysiology or calcium imaging on nAChR-expressing cells, can elucidate the functional activity of these compounds. This detailed profiling is essential for matching a compound's specific mechanism to a therapeutic need. For example, partial agonists are often sought for addiction therapies. nih.gov

Design of Targeted Chemical Probes

To better understand the biology of nAChRs and validate them as drug targets, researchers need tools to visualize and study them in their native environment. Chemical probes, derived from selective ligands like this compound, are indispensable for this purpose. frontiersin.orgolemiss.edu

Affinity-Based Probes : The structure of this compound can serve as the "ligand" component for an affinity-based chemical probe. frontiersin.org The design of such a probe would involve modular synthesis to attach two other key components: a reporter group (e.g., a fluorophore or a biotin (B1667282) tag for purification) and a reactive group (a "warhead" that can form a covalent bond with the target protein upon photoactivation). frontiersin.org

Application in Target Identification and Validation : Once synthesized, these probes would allow researchers to perform powerful experiments. A fluorescently tagged probe could be used in advanced microscopy to visualize the location and trafficking of specific nAChR subtypes within cells. A probe with a biotin tag could be used to pull down the receptor and its associated proteins from cell lysates, helping to unravel the complex signaling networks in which these receptors participate. This approach moves from simply identifying a binding interaction to interrogating the broader biological context of the target. frontiersin.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.